molecular formula C11H10ClN3OS B2574600 2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 1209995-57-2

2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B2574600
CAS No.: 1209995-57-2
M. Wt: 267.73
InChI Key: FAVDZVHWRXMHJG-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a pyridine ring substituted with a carboxamide group, a thiazole ring, and a chlorine atom, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Substitution on the Pyridine Ring: The pyridine ring is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Coupling Reaction: The chlorinated pyridine is then coupled with the thiazole derivative using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols, in the presence of bases such as NaH or K2CO3, in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methyl-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide: Lacks the 4-methyl group on the thiazole ring.

    2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide: The carboxamide group is positioned at the 3-position on the pyridine ring.

    2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide: The pyridine ring is replaced with a benzene ring.

Uniqueness

The presence of the 4-methyl group on the thiazole ring and the specific positioning of the carboxamide group on the pyridine ring confer unique chemical and biological properties to 2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-chloro-N-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-7-6-17-11(14-7)15(2)10(16)8-3-4-13-9(12)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDZVHWRXMHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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